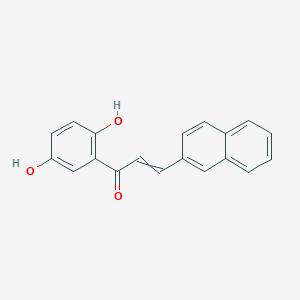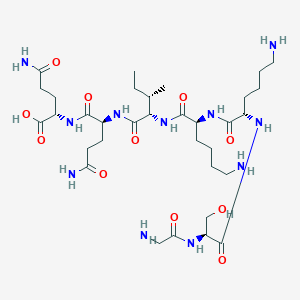
Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine is a peptide compound composed of eight amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. The choice of method depends on the required purity, yield, and cost considerations.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of free thiols.
Aplicaciones Científicas De Investigación
Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the development of biocompatible materials and as a stabilizing agent in various formulations.
Mecanismo De Acción
The mechanism of action of Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular signaling pathways and biochemical reactions. The exact mechanism depends on the specific application and context in which the peptide is used.
Comparación Con Compuestos Similares
Similar Compounds
L-alanyl-L-glutamine: A dipeptide with applications in cell culture and medical nutrition.
Semaglutide intermediate P29: A peptide used in the synthesis of semaglutide, a drug for type 2 diabetes.
Uniqueness
Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its ability to undergo various chemical modifications and its role in different scientific fields highlight its versatility and importance.
Propiedades
Número CAS |
608138-55-2 |
|---|---|
Fórmula molecular |
C33H61N11O11 |
Peso molecular |
787.9 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H61N11O11/c1-3-18(2)27(32(53)42-21(10-12-24(37)46)29(50)43-22(33(54)55)11-13-25(38)47)44-30(51)20(9-5-7-15-35)40-28(49)19(8-4-6-14-34)41-31(52)23(17-45)39-26(48)16-36/h18-23,27,45H,3-17,34-36H2,1-2H3,(H2,37,46)(H2,38,47)(H,39,48)(H,40,49)(H,41,52)(H,42,53)(H,43,50)(H,44,51)(H,54,55)/t18-,19-,20-,21-,22-,23-,27-/m0/s1 |
Clave InChI |
ZLXIYOQLOHNDAC-JAQHOKASSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


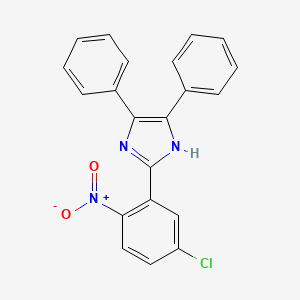
![N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B12581886.png)
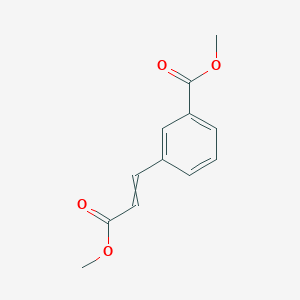

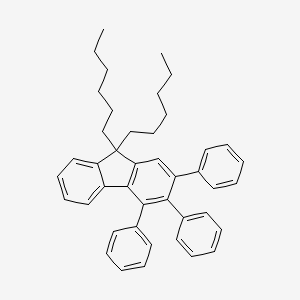
![Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]-](/img/structure/B12581912.png)
![N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12581923.png)
![Acetic acid--1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1)](/img/structure/B12581934.png)
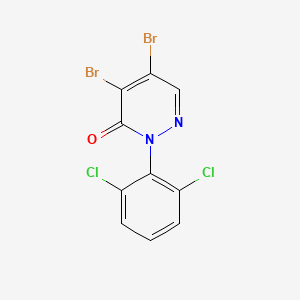
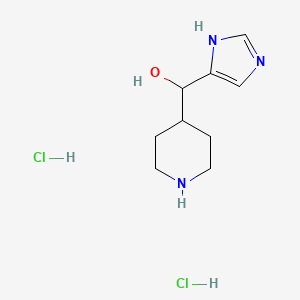
![Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12581956.png)

